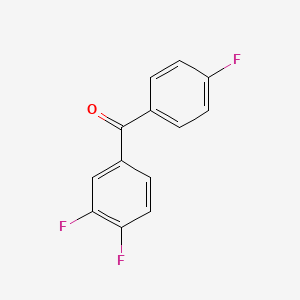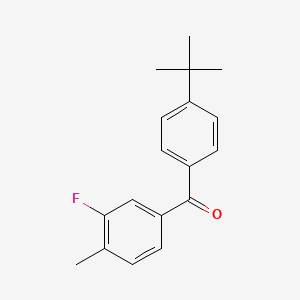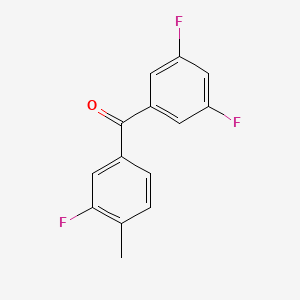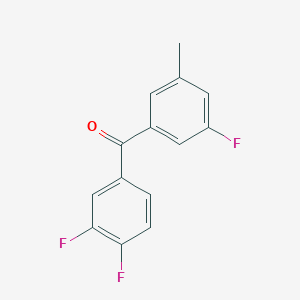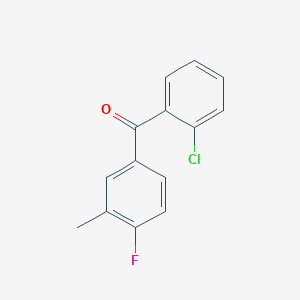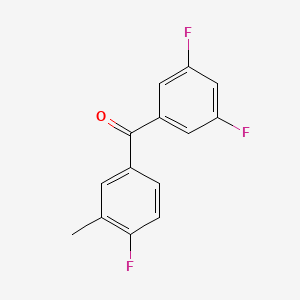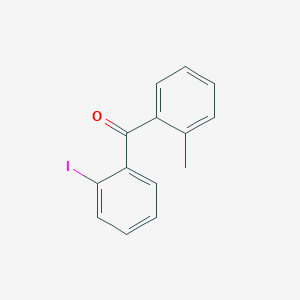
5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone is a complex organic compound. It contains a 1,3-dioxolane ring, which is a heterocyclic acetal . Dioxolanes are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols . They represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .
Synthesis Analysis
The synthesis of 1,3-dioxolanes involves the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 . This process results in the formation of new enantiomerically pure and racemic 1,3-dioxolanes . The reaction yields are good and the reaction times are short .Molecular Structure Analysis
The molecular formula of 2-[5-(1,3-Dioxolan-2-yl)pentyl]-1,3-dioxolane, a related compound, is C11H20O4 . The InChI string representation of its structure is InChI=1S/C11H20O4/c1(2-4-10-12-6-7-13-10)3-5-11-14-8-9-15-11/h10-11H,1-9H2 . The compound has a molecular weight of 216.27 g/mol .Chemical Reactions Analysis
1,3-Dioxolanes can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst . Deprotection is often performed by acid-catalyzed transacetalization in acetone or hydrolysis in wet solvents or in aqueous acid . Some strong oxidation agents may cleave acetals such as HClO4 in CH2Cl2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[5-(1,3-Dioxolan-2-yl)pentyl]-1,3-dioxolane, a related compound, include a molecular weight of 216.27 g/mol, a topological polar surface area of 36.9 Ų, and a complexity of 144 . It has a rotatable bond count of 6 and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique
Synthetic Routes and Chemical Reactions
The compound "5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone" and its structural derivatives have been integral in various synthetic routes and chemical reactions. For instance, the development of a synthetic route for pentasubstituted 2H-pyrazoles has been pivotal in the synthesis of highly substituted pyrazolines. These pyrazolines, upon undergoing thermolysis, facilitate the facile synthesis of hexasubstituted cyclopropanes. Interestingly, the autoxidation of pentasubstituted 2H-pyrazoles in specific solvents produces hydroperoxy substituted pyrazolines, which are effective oxygen-atom transfer reagents. The thermal decomposition of these compounds produces β-keto radicals, offering a route for the synthesis of 3-hydroxy-1,2-dioxolanes. These intricate synthetic pathways highlight the versatility of compounds like "5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone" in facilitating complex chemical transformations (Baumstark et al., 2013).
Influence in Medicinal Chemistry
The structural components of this compound, particularly the thienyl group, have significant implications in medicinal chemistry. Furanyl and thienyl substituents have been recognized for their prominent role in drug design, especially as structural units in bioactive molecules. The review of bioactive furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues demonstrates the importance of these substituents in the medicinal chemistry of purine and pyrimidine nucleobases and nucleosides. The review also delves into the modifications of the lead compound structure to optimize activity and selectivity, showcasing the intricate interplay between chemical structure and biological activity (Ostrowski, 2022).
Role in Green Chemistry
The compound's derivatives have also been instrumental in green chemistry applications, especially concerning the valorization of sugars from lignocellulosic biomass. The dehydration of glucose, fructose, and xylose to produce highly praised chemicals like 5-hydroxymethylfurfural (5-HMF) and furfural, used as building blocks, highlights the compound's potential in sustainable chemistry practices. The review emphasizes the rational selection of solvents based on performance, environmental, health, and safety impacts and subsequent downstream processing, showcasing the compound's role in promoting eco-friendly chemical processes (Esteban et al., 2020).
Mécanisme D'action
Target of Action
The primary targets of 5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone are currently unknown. The compound contains a 1,3-dioxolane ring , which is known to be used as a solvent and as a co-monomer in polyacetals . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Compounds containing a 1,3-dioxolane ring can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . This suggests that the compound might interact with its targets through similar chemical reactions.
Biochemical Pathways
It’s worth noting that 1,3-dioxolane is related to tetrahydrofuran (thf) by replacement of the methylene group (ch2) at the 2-position with an oxygen atom . This could potentially influence pathways involving THF or similar compounds.
Propriétés
IUPAC Name |
1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3S/c1-2-3-4-5-10(14)11-6-7-12(17-11)13-15-8-9-16-13/h6-7,13H,2-5,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDMATXMXJMFMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C1=CC=C(S1)C2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641875 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-thienyl pentyl ketone | |
CAS RN |
898771-88-5 |
Source


|
| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



